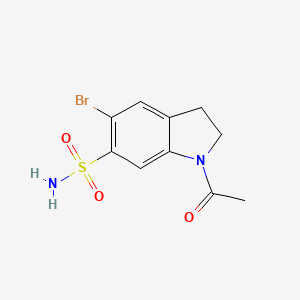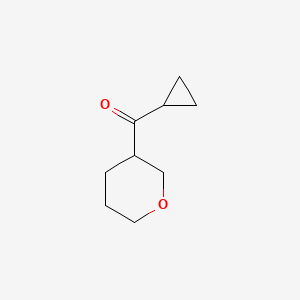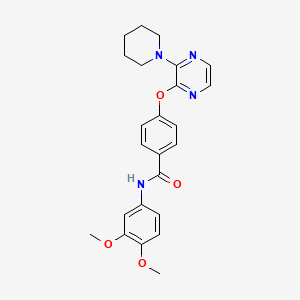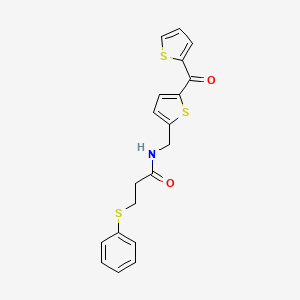
1-Acetyl-5-bromoindoline-6-sulfonamide
Vue d'ensemble
Description
1-Acetyl-5-bromoindoline-6-sulfonamide is a compound that has been studied for its potential as an antibiotic . It is part of a series of indoline sulfonamide DapE inhibitors .
Synthesis Analysis
The synthesis of indoline sulfonamide derivatives, including 1-Acetyl-5-bromoindoline-6-sulfonamide, has been described in the literature . A series of N-acetyl-5-halo-6-sulfonamide indolines was designed, synthesized, and assayed for inhibition against DapE .Molecular Structure Analysis
The molecular formula of 1-Acetyl-5-bromoindoline-6-sulfonamide is C10H11BrN2O3S . Its average mass is 319.175 Da and its mono-isotopic mass is 317.967377 Da .Chemical Reactions Analysis
While specific chemical reactions involving 1-Acetyl-5-bromoindoline-6-sulfonamide are not detailed in the search results, indoline derivatives are known to exhibit strong antimicrobial actions .Applications De Recherche Scientifique
Antibiotic Development
1-Acetyl-5-bromoindoline-6-sulfonamide has been investigated as a potential antibiotic. Researchers have identified it as an inhibitor of the bacterial enzyme dapE-encoded N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE) . This enzyme plays a crucial role in bacterial cell wall biosynthesis. By inhibiting DapE, this compound disrupts the formation of essential peptidoglycan components, making it a promising candidate for combating antibiotic-resistant bacteria.
Tuberculosis Treatment
Given the global health crisis caused by antibiotic-resistant bacteria, novel treatments for infectious diseases like tuberculosis (TB) are urgently needed. 1-Acetyl-5-bromoindoline-6-sulfonamide could potentially serve as an alternative therapy. TB, caused by Mycobacterium tuberculosis (Mtb) , remains a leading cause of death worldwide. Inhibiting DapE with this compound may offer a new avenue for TB treatment .
Zinc-Binding Properties
Molecular docking experiments suggest that the sulfonamide group in 1-Acetyl-5-bromoindoline-6-sulfonamide acts as a zinc-binding group (ZBG) within the active site of DapE. Understanding these interactions can guide further drug design efforts .
Structure-Activity Relationship Studies
Researchers have synthesized analogs of this compound to explore structure-activity relationships. By modifying different parts of the molecule, they aim to enhance inhibitory potency and selectivity against DapE .
Mechanism of Action Studies
Elucidating the precise mechanism by which 1-Acetyl-5-bromoindoline-6-sulfonamide inhibits DapE is critical. Investigating its interactions with the enzyme’s active site and other binding pockets can provide valuable insights for drug development .
Combination Therapy
Considering the rise of multidrug-resistant bacterial strains, combining 1-Acetyl-5-bromoindoline-6-sulfonamide with existing antibiotics may enhance their efficacy. Synergistic effects could lead to improved treatment outcomes .
Mécanisme D'action
Target of Action
The primary target of 1-Acetyl-5-bromoindoline-6-sulfonamide is the bacterial enzyme dapE-encoded N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE; EC 3.5.1.18) . This enzyme plays a crucial role in the bacterial cell wall biosynthesis, making it a promising target for antibiotics .
Mode of Action
1-Acetyl-5-bromoindoline-6-sulfonamide interacts with its target, DapE, by binding to the active site of the enzyme . The sulfonamide group of the compound acts as a zinc-binding group (ZBG), which is essential for the inhibitory activity . This interaction results in the inhibition of the enzyme, disrupting the bacterial cell wall biosynthesis .
Biochemical Pathways
The action of 1-Acetyl-5-bromoindoline-6-sulfonamide affects the biochemical pathway involved in the synthesis of bacterial cell walls . By inhibiting the DapE enzyme, it disrupts the conversion of N-succinyl-L,L-diaminopimelic acid to L,L-diaminopimelic acid, a critical step in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall . This disruption leads to the inability of the bacteria to maintain their cell wall, resulting in bacterial death .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally and widely distributed throughout the body . They are primarily metabolized in the liver and excreted in the urine . The bioavailability of 1-Acetyl-5-bromoindoline-6-sulfonamide would be influenced by these ADME properties.
Result of Action
The molecular and cellular effects of 1-Acetyl-5-bromoindoline-6-sulfonamide’s action primarily involve the disruption of bacterial cell wall biosynthesis . By inhibiting the DapE enzyme, the compound prevents the formation of peptidoglycan, leading to bacterial cell death .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-acetyl-5-bromo-2,3-dihydroindole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3S/c1-6(14)13-3-2-7-4-8(11)10(5-9(7)13)17(12,15)16/h4-5H,2-3H2,1H3,(H2,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRYZMNMTDZOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5-bromoindoline-6-sulfonamide | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclopropyl-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B2575796.png)


![2-[3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2575799.png)

![ethyl 2-[9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2575803.png)



![3-(3-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2575809.png)


